cis-3-Hydroxyglyburide
Overview
Description
cis-3-Hydroxyglyburide is a metabolite of Glyburide, a second-generation sulfonylurea used as an antidiabetic agent. Glyburide is widely used in the treatment of type 2 diabetes mellitus due to its potent hypoglycemic effects. The compound this compound retains some of the biological activity of its parent compound, making it a subject of interest in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxyglyburide typically involves the hydroxylation of Glyburide. This can be achieved through various chemical reactions, including oxidation processes using specific reagents and catalysts. The exact synthetic route may vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hydroxyglyburide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, leading to the formation of derivatives with altered biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or specific oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
cis-3-Hydroxyglyburide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of Glyburide metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a biomarker for Glyburide metabolism.
Industry: Utilized in the development of new antidiabetic drugs and formulations
Mechanism of Action
The mechanism of action of cis-3-Hydroxyglyburide involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By closing these channels, the compound increases intracellular potassium and calcium ion concentrations, leading to enhanced insulin secretion. This mechanism is similar to that of Glyburide, but this compound may have distinct pharmacokinetic properties .
Comparison with Similar Compounds
4-trans-Hydroxyglyburide: Another metabolite of Glyburide with similar hypoglycemic activity.
Glyburide: The parent compound with potent antidiabetic effects.
Other Sulfonylureas: Compounds like Glipizide and Glimepiride, which also stimulate insulin secretion .
Uniqueness: cis-3-Hydroxyglyburide is unique due to its specific hydroxylation pattern, which may influence its pharmacokinetic and pharmacodynamic properties. Its distinct metabolic profile makes it a valuable compound for studying the metabolism and action of Glyburide and related drugs .
Properties
IUPAC Name |
5-chloro-N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJFAMXTVSQA-MSOLQXFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-02-4 | |
Record name | 3-cis-Hydroxyglibenclamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-3-Hydroxyglyburide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXYGLYBURIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C30ZX476H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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